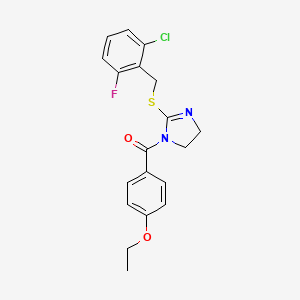
(2-((2-chloro-6-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-ethoxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-((2-chloro-6-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-ethoxyphenyl)methanone is a useful research compound. Its molecular formula is C19H18ClFN2O2S and its molecular weight is 392.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (2-((2-chloro-6-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-ethoxyphenyl)methanone , with a molecular formula of C19H18ClFN2O3S and a molecular weight of approximately 408.87 g/mol, has garnered attention for its potential biological activities. This article delves into the synthesis, biological evaluation, and mechanisms of action of this compound, highlighting its relevance in pharmacological research.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the imidazole ring and subsequent functionalization with the chloro-fluorobenzyl thio group. The process generally follows established methodologies for heterocyclic compounds, leveraging known reactions such as nucleophilic substitutions and condensation reactions.
Anticancer Properties
Recent studies have indicated that compounds structurally related to imidazoles exhibit significant antiproliferative activity against various cancer cell lines. For instance, similar compounds have demonstrated effectiveness in inhibiting cell proliferation in breast cancer models, particularly those expressing estrogen receptors (ER-positive) and triple-negative subtypes. The mechanism often involves disrupting microtubule dynamics and inducing apoptosis.
Table 1: Antiproliferative Activity of Related Compounds
| Compound Name | IC50 (nM) | Cancer Cell Line | Mechanism of Action |
|---|---|---|---|
| Compound A | 52 | MCF-7 (ER+/PR+) | Microtubule disruption |
| Compound B | 74 | MDA-MB-231 (Triple-Negative) | Induction of apoptosis |
| Compound C | 30 | HeLa | Cell cycle arrest (G2/M phase) |
These findings suggest that the target compound may possess similar properties due to its structural features.
The biological activity is primarily attributed to the compound's ability to bind to tubulin, inhibiting its polymerization and leading to cell cycle arrest. This is particularly noted in studies involving colchicine-binding site inhibitors, where imidazole-containing compounds have shown promising results in disrupting mitotic processes.
Case Studies
Several case studies have explored the biological effects of related imidazole derivatives:
- Case Study 1 : A study on a related imidazole compound demonstrated significant cytotoxic effects on breast cancer cells, leading to increased rates of apoptosis and G2/M phase cell cycle arrest.
- Case Study 2 : Research involving animal models indicated that imidazole derivatives could effectively reduce tumor growth in xenograft models, showcasing their potential as therapeutic agents.
- Case Study 3 : In vitro studies highlighted the selectivity of these compounds towards cancer cells over non-tumorigenic cells, indicating a favorable therapeutic index.
Propiedades
IUPAC Name |
[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-ethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClFN2O2S/c1-2-25-14-8-6-13(7-9-14)18(24)23-11-10-22-19(23)26-12-15-16(20)4-3-5-17(15)21/h3-9H,2,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTRAPYJVLBQVPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














